molecular formula C16H18N2O4 B2739443 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone CAS No. 953253-91-3

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone

Cat. No.: B2739443
CAS No.: 953253-91-3
M. Wt: 302.33
InChI Key: CTWKLHSHJGAVOG-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a heterocyclic compound featuring an isoxazole core substituted with a 4-methoxyphenyl group at the 5-position and a morpholinoethanone moiety at the 3-position. The isoxazole ring, a five-membered aromatic system containing oxygen and nitrogen, contributes to its electronic and steric properties, while the 4-methoxyphenyl group introduces electron-donating effects. The morpholine ring, a six-membered amine-ether, enhances solubility and modulates pharmacokinetic behavior.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-14-4-2-12(3-5-14)15-10-13(17-22-15)11-16(19)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWKLHSHJGAVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact . The reaction conditions often involve mild bases like sodium bicarbonate (NaHCO₃) at ambient temperature .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone, focus on optimizing yield and purity while minimizing waste. Microwave-assisted synthesis has been reported as an efficient method for producing these compounds, offering shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone becomes evident when compared to related heterocycles (Table 1).

Key Observations :

  • Heterocyclic Diversity : The target’s isoxazole core contrasts with thiazole-triazole (Compound 4), triazole-thioether (), and imidazothiazole () systems. Isoxazole’s O/N heteroatom arrangement imparts distinct electronic properties compared to sulfur-containing analogs .
  • Substituent Effects: The 4-methoxyphenyl group in the target provides electron-donating character, differing from electron-withdrawing substituents like fluorophenyl (Compound 4) or sulfonyl groups (). Morpholinoethanone is shared with the compound in , suggesting similar solubility profiles .

Crystallographic and Conformational Analysis

  • Compound 4 exhibits triclinic symmetry (P¯I space group) with two independent molecules in the asymmetric unit. One fluorophenyl group deviates from planarity, suggesting conformational flexibility .
  • ’s morpholinoethanone derivative was resolved using EXPO software and Rietveld refinement (Rp = 1.625), highlighting planar imidazothiazole systems .

Functional Group Influence on Physicochemical Properties

  • Methoxy vs.
  • Morpholinoethanone: Shared with ’s compound, this group likely improves aqueous solubility due to the morpholine oxygen’s hydrogen-bonding capacity .

Biological Activity

The compound 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone
  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 274.32 g/mol

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Tubulin Polymerization : Similar to colchicine, it interacts with tubulin, inhibiting its polymerization which is crucial for cell division. This property suggests potential applications in cancer therapy.
  • Antiproliferative Activity : Studies have shown that the compound demonstrates significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors.

Biological Activity

The biological activity of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone can be summarized in the following table:

Activity Description
AnticancerExhibits significant antiproliferative effects against leukemia and solid tumors.
Tubulin InhibitionInhibits tubulin polymerization, similar to colchicine.
CytotoxicityInduces apoptosis in cancer cells through mitochondrial pathways.
Anti-inflammatoryPotentially reduces inflammation by modulating cytokine release.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antiproliferative Effects :
    • A study conducted by Romagnoli et al. demonstrated that the compound exhibited superior antiproliferative activity against murine L1210 and human K562 leukemia cells compared to standard treatments . The mechanism involved the disruption of microtubule dynamics, leading to cell cycle arrest.
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the compound binds effectively to the colchicine site on tubulin, suggesting a competitive inhibition mechanism . This binding was confirmed through computational studies that showed favorable interaction energies and binding conformations.
  • Cytotoxicity Assessment :
    • In vitro assays revealed that 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone induced apoptosis in cancer cell lines by activating caspase pathways, demonstrating its potential as a chemotherapeutic agent .

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